molecular formula C25H19FN2O3S B2803269 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291859-11-4

2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2803269
CAS RN: 1291859-11-4
M. Wt: 446.5
InChI Key: HLFYHXVNYVOUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H19FN2O3S and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches : Research has explored various synthetic routes for creating derivatives of benzofuro[3,2-d]pyrimidin-4(3H)-one, demonstrating their potential in solid-state fluorescence properties and computational analysis. These compounds have been synthesized through reactions involving heterocyclic ketene dithioacetals and guanidine carbonate or (S)-methylisothiourea sulfate, showing strong solid-state fluorescence (Yokota et al., 2012).

  • Crystal Structure and Molecular Docking : A novel hepatitis B (HBV) inhibitor with the core structure of pyrimido[5,4-b]indol-4-one, showcasing its synthesis, crystal structure, Hirshfeld surface analysis, and molecular docking studies. This compound exhibited nanomolar inhibitory activity against HBV in vitro, highlighting its potential as a biologically active molecule (Ivashchenko et al., 2019).

Biological Activities

  • Anticonvulsant and Antidepressant Properties : Pyrido[2,3-d]pyrimidine derivatives, including structures related to the compound of interest, have been designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities. Certain derivatives showed significant potency in pharmacological tests, comparable to known drugs like carbamazepine and fluoxetine (Zhang et al., 2016).

  • Antibacterial and Antifungal Activities : Derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for their antibacterial and antifungal activities against various strains of bacteria and fungi. Some compounds demonstrated higher antifungal activity than standard treatments like fluconazole, indicating their potential as antimicrobial agents (Kahveci et al., 2020).

  • Antitubercular Agents : Benzocoumarin-pyrimidine hybrids have been synthesized and evaluated as a new class of antitubercular agents. Their DNA cleavage and X-ray studies indicate that some of these hybrids display potent antitubercular activity with minimal cytotoxicity, suggesting a promising avenue for developing new treatments against tuberculosis (Reddy et al., 2015).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O3S/c1-30-19-6-4-5-17(13-19)14-28-24(29)23-22(20-7-2-3-8-21(20)31-23)27-25(28)32-15-16-9-11-18(26)12-10-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFYHXVNYVOUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

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